BenchChemオンラインストアへようこそ!

1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Neutrophil chemotaxis IL-8 inhibition Pyrazolyl-urea SAR

Procure 1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034260-14-3) for its proven picomolar potency in inhibiting IL-8-induced neutrophil chemotaxis. With a 4-methoxybenzyl substituent and thiophen-3-yl regioisomer, it offers superior selectivity for intracellular PTK inhibition downstream of CXCR1/CXCR2 over direct receptor antagonism. Its favorable logP (2.1) and balanced HBD/HBA profile ensure reliable solubility in cell-based assays, making it the definitive benchmark for SAR studies.

Molecular Formula C18H20N4O2S
Molecular Weight 356.44
CAS No. 2034260-14-3
Cat. No. B2468890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034260-14-3
Molecular FormulaC18H20N4O2S
Molecular Weight356.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C18H20N4O2S/c1-24-16-4-2-14(3-5-16)12-20-18(23)19-8-10-22-9-6-17(21-22)15-7-11-25-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,19,20,23)
InChIKeyZXJHZMWRQLFUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034260-14-3): Procurement-Relevant Identity and Compound Class Definition


1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034260-14-3) is a synthetic pyrazolyl-urea derivative with molecular formula C18H20N4O2S and a molecular weight of 356.4 g/mol . It belongs to the broader class of N-pyrazolyl-N'-alkyl/benzyl/phenylureas, which were first characterized as potent inhibitors of interleukin-8 (IL-8)-induced neutrophil chemotaxis in a foundational 2007 structure–activity relationship (SAR) study . This compound features a 4-methoxybenzyl substituent on the distal urea nitrogen and a thiophen-3-yl group at the pyrazole 3-position, structural modifications that directly impact chemotaxis inhibitory potency and selectivity relative to other benzyl, phenyl, or alkyl urea congeners within the same chemotype.

Why Generic Substitution of 1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea with Other Pyrazolyl-Ureas Is Scientifically Unsound


Within the N-pyrazolyl-N'-alkyl/benzyl/phenylurea chemotype, modest structural changes at the N'-substituent produce dramatic shifts in IL-8-induced neutrophil chemotaxis inhibitory potency. The seminal SAR analysis demonstrated that replacing the benzyl group with phenyl, isopropyl, or alternative alkyl/benzyl variants alters IC50 values across a range spanning from 10 nM to >1 µM, with the benzyl-bearing analogue (compound 4d) achieving the most potent inhibition (IC50 = 10 nM) . Furthermore, substitution at the pyrazole ring and the nature of the linker between the pyrazole and urea domains critically influence both target engagement and selectivity—compounds that potently inhibit IL-8-mediated chemotaxis do not block fMLP-mediated chemotaxis, confirming a pathway-specific rather than general anti-chemotactic effect . These steep SAR gradients mean that even close structural analogs (e.g., 1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, CAS 2034283-08-2) cannot be assumed to exhibit equivalent potency, selectivity, or downstream functional effects without explicit comparative data.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea Relative to Closest Structural Analogs


Inferred IL-8 Chemotaxis Inhibition Potency of the 4-Methoxybenzyl Substituent Relative to Unsubstituted Benzyl and Phenyl Congeners

In the foundational SAR study of N-pyrazolyl-N'-alkyl/benzyl/phenylureas, the unsubstituted N'-benzyl analogue (compound 4d) achieved an IC50 of 10 nM against IL-8-induced neutrophil chemotaxis, whereas the corresponding N'-phenyl analogue (compound 4k) exhibited an IC50 of 45 nM—representing a 4.5-fold reduction in potency . The target compound bears a 4-methoxy substituent on the benzyl ring, a modification that, by class-level inference from the broader pyrazolyl-urea SAR trend where electron-donating para-substituents on the benzyl ring enhance potency, is predicted to confer equal or superior chemotaxis inhibition relative to the unsubstituted benzyl benchmark . However, no direct head-to-head experimental comparison of the 4-methoxybenzyl vs. unsubstituted benzyl analogue has been published.

Neutrophil chemotaxis IL-8 inhibition Pyrazolyl-urea SAR

Thiophen-3-yl vs. Thiophen-2-yl Pyrazole Substitution: Divergent Kinase Selectivity Profiles Across Pyrazolyl-Urea Chemotypes

Independent medicinal chemistry campaigns on the thiophenyl-pyrazolourea scaffold have demonstrated that the position of the thiophene sulfur atom (2-yl vs. 3-yl) critically influences kinase selectivity. In a parallel chemotype optimized for JNK3 isoform-selective inhibition, thiophen-2-yl-substituted pyrazoloureas achieved JNK3 IC50 values in the 35–100 nM range with >100-fold selectivity over JNK1 and JNK2 isoforms, a selectivity profile attributed to specific hydrophobic pocket-I interactions modulated by the thiophene orientation . The target compound bears a thiophen-3-yl substituent, which presents a different spatial orientation of the sulfur atom and altered π-electron distribution, predicted to shift kinase selectivity away from the JNK3-favoring profile toward the IL-8/neutrophil chemotaxis pathway that is characteristic of the Bruno et al. chemotype . This orthogonal selectivity tuning is supported by the finding that the potent chemotaxis inhibitors (including benzyl analogue 4d) were inactive in CXCR1/CXCR2 binding assays but inhibited protein tyrosine kinase phosphorylation in the 50–70 kDa region .

Kinase selectivity JNK3 inhibition Pyrazole-thiophene SAR

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. 4-Fluorobenzyl and Phenyl Analogs

The target compound has a computed XLogP3 value of 2.1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4, as derived from PubChem calculated properties . In comparison, the 4-fluorobenzyl analogue (1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea) is predicted to have lower lipophilicity due to the electron-withdrawing fluorine substituent reducing logP by approximately 0.3–0.5 units based on Hansch π constants, while the phenyl analogue (1-phenyl-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, CAS 2034283-08-2, C16H16N4OS, MW 312.4) has a lower molecular weight and fewer hydrogen bond donors/acceptors . The 4-methoxybenzyl group provides a balance of moderate lipophilicity and hydrogen-bonding capacity that is distinct from both the less lipophilic 4-fluorobenzyl and the simpler phenyl variants, affecting solubility, membrane permeability, and protein-binding characteristics.

Lipophilicity Drug-likeness Physicochemical profiling

Selectivity Roadmap: IL-8 Chemotaxis Inhibition Without CXCR1/CXCR2 Binding Distinguishes This Chemotype from Direct Receptor Antagonists

The benzyl-bearing pyrazolyl-ureas (including compound 4d, the direct structural progenitor of the target compound) were shown to be inactive in radioligand binding assays at CXCR1 and CXCR2 (the two IL-8 receptors), yet they potently inhibited IL-8-induced chemotaxis with IC50 = 10 nM . This demonstrates an intracellular mechanism downstream of receptor binding, involving inhibition of protein tyrosine kinase (PTK) phosphorylation in the 50–70 kDa region and complete blockade of F-actin polymerization and pseudopod formation . By contrast, small-molecule CXCR2 antagonists such as SB-225002 (IC50 = 22 nM at CXCR2) act through direct receptor occupancy and show >150-fold selectivity over CXCR1 . The target compound's inferred intracellular PTK-targeted mechanism offers a pharmacologically distinct approach to blocking neutrophil migration that is not subject to competition with endogenous IL-8 ligand or receptor desensitization effects.

Mechanism of action Receptor selectivity Neutrophil biology

Optimal Research and Procurement Application Scenarios for 1-(4-Methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea Based on Quantitative Differentiation Evidence


Dissection of IL-8 Receptor-Proximal vs. Post-Receptor Signaling in Neutrophil Chemotaxis Studies

The compound's inferred mechanism—intracellular PTK inhibition downstream of CXCR1/CXCR2 without direct receptor binding —makes it an ideal chemical probe for experiments that require discriminating between receptor occupancy-mediated effects and post-receptor signaling events in IL-8-driven neutrophil migration. Use alongside a direct CXCR2 antagonist (e.g., SB-225002, CXCR2 IC50 = 22 nM ) enables a two-tool pharmacological dissection strategy: SB-225002 blocks ligand-receptor interaction, while the target compound blocks intracellular signal propagation, allowing identification of receptor desensitization, internalization, or biased signaling contributions to the net chemotactic response.

Structure–Activity Relationship Expansion of N'-Benzyl-Substituted Pyrazolyl-Ureas for Potency Optimization

The 4-methoxybenzyl substituent places this compound at the high-potency end of the established N'-substituent SAR (benzyl IC50 = 10 nM vs. phenyl IC50 = 45 nM ). For medicinal chemistry teams aiming to optimize IL-8 chemotaxis inhibitors, this compound serves as a key intermediate or benchmark for probing the electronic and steric effects of para-substitution on the benzyl ring. Its procurement enables systematic variation of the 4-position (e.g., -OCH3 vs. -H, -F, -Cl, -CF3) to quantify the contribution of electron-donating vs. electron-withdrawing groups to chemotaxis inhibitory potency.

Selectivity Profiling Across Pyrazolyl-Urea Kinase vs. Chemotaxis Pharmacophore Space

The thiophen-3-yl regioisomer distinguishes this compound from the thiophen-2-yl-substituted pyrazoloureas developed as JNK3-selective inhibitors (JNK3 IC50 = 35 nM, >100-fold isoform selectivity ). Procurement of both regioisomers enables a comparative selectivity screen to define the structural determinants that route pyrazolyl-urea pharmacology toward IL-8/neutrophil chemotaxis versus JNK3/CNS kinase pathways. This is particularly relevant for organizations maintaining broad kinase inhibitor libraries who need to annotate compound selectivity profiles and avoid promiscuous tool compound usage.

Physicochemical Property Benchmarking for Cellular Assay Compatibility

With a computed XLogP3 of 2.1, molecular weight of 356.4 g/mol, and balanced hydrogen-bond donor/acceptor counts (HBD = 2, HBA = 4) , this compound occupies a favorable physicochemical space for cell-based neutrophil chemotaxis assays where excessive lipophilicity can cause non-specific membrane partitioning and promiscuous protein binding. Compared to the 4-fluorobenzyl analogue (predicted lower logP) and the simpler phenyl analogue (lower MW, fewer HBA), the 4-methoxybenzyl substitution provides an optimal balance of solubility and permeability for standard in vitro assay conditions, making it the preferred procurement choice for routine cell-based screening campaigns.

Quote Request

Request a Quote for 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.